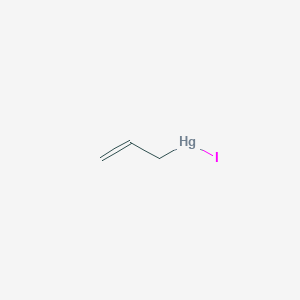
Iodo(prop-2-en-1-yl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodo(prop-2-en-1-yl)mercury is an organomercury compound characterized by the presence of an iodine atom and a prop-2-en-1-yl group attached to a mercury center
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Iodo(prop-2-en-1-yl)mercury typically involves the reaction of prop-2-en-1-yl halides with mercury(II) iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Iodo(prop-2-en-1-yl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the compound.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, thiols, and amines. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Formation of various organomercury derivatives.
Oxidation Reactions: Formation of mercury(II) compounds.
Reduction Reactions: Formation of mercury(I) or elemental mercury.
科学的研究の応用
Iodo(prop-2-en-1-yl)mercury has several applications in scientific research:
Biology: Employed in studies involving the interaction of mercury compounds with biological systems.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Iodo(prop-2-en-1-yl)mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their structure and function. This interaction is mediated through the electrophilic nature of the mercury center, which readily reacts with thiol groups and other nucleophiles.
類似化合物との比較
Methylmercury: Another organomercury compound with a methyl group instead of a prop-2-en-1-yl group.
Ethylmercury: Contains an ethyl group attached to the mercury center.
Phenylmercury: Features a phenyl group bonded to mercury.
Uniqueness: Iodo(prop-2-en-1-yl)mercury is unique due to the presence of both an iodine atom and a prop-2-en-1-yl group. This combination imparts distinct chemical reactivity and potential applications compared to other organomercury compounds. The prop-2-en-1-yl group provides additional sites for chemical modification, making it a versatile reagent in organic synthesis.
特性
CAS番号 |
2845-00-3 |
|---|---|
分子式 |
C3H5HgI |
分子量 |
368.57 g/mol |
IUPAC名 |
iodo(prop-2-enyl)mercury |
InChI |
InChI=1S/C3H5.Hg.HI/c1-3-2;;/h3H,1-2H2;;1H/q;+1;/p-1 |
InChIキー |
ZXYQJYAQDRRMIC-UHFFFAOYSA-M |
正規SMILES |
C=CC[Hg]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


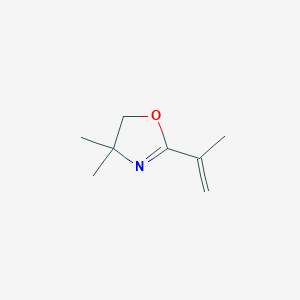
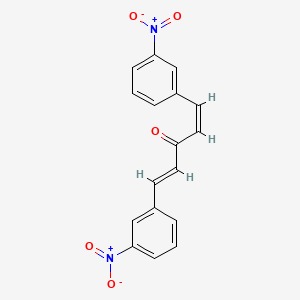

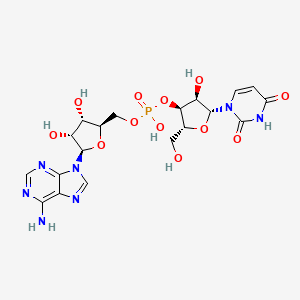
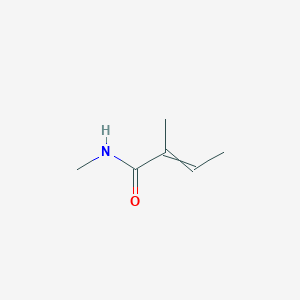
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
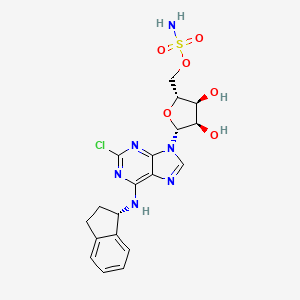
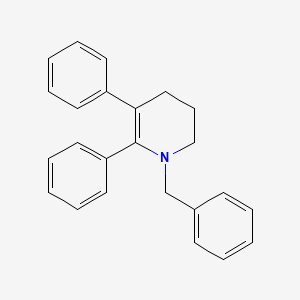
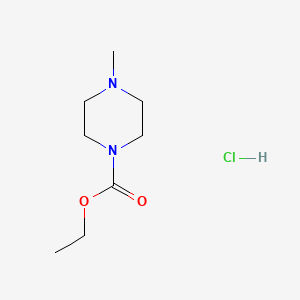
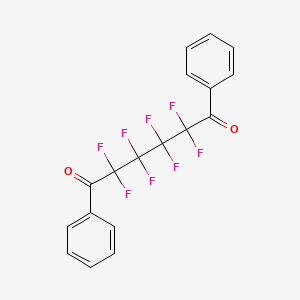
![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)

